molecular formula C14H18N2O2 B14284749 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene CAS No. 135540-90-8

2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene

Katalognummer: B14284749
CAS-Nummer: 135540-90-8
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: DLTZIQGUEWGCCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes isocyanate groups attached to a bicyclic framework. The presence of these functional groups makes it highly reactive and suitable for various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene-2,5-dimethanol with phosgene or other isocyanate-generating reagents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired isocyanate groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate groups readily participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and urethane derivatives.

    Polymerization: This compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions

    Amines: React with isocyanate groups to form urea derivatives.

    Alcohols: React with isocyanate groups to form urethane derivatives.

    Catalysts: Used to enhance the reaction rates and selectivity.

Major Products Formed

    Urea Derivatives: Formed from the reaction with amines.

    Urethane Derivatives: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.

    Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.

    Industry: Widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and elastomers.

Wirkmechanismus

The mechanism of action of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene primarily involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of stable covalent bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octahydro-4,7-methano-1H-indene: A related compound with a similar bicyclic structure but lacking the isocyanate groups.

    Hexahydro-4,7-methanoindan: Another similar compound with a different degree of saturation in the bicyclic framework.

    Tetrahydrodicyclopentadiene: Shares a similar bicyclic structure but with different functional groups.

Uniqueness

2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is unique due to the presence of two isocyanate groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of polyurethanes and other advanced materials.

Eigenschaften

CAS-Nummer

135540-90-8

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

4,8-bis(isocyanatomethyl)tricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C14H18N2O2/c17-7-15-5-9-1-12-10-3-11(6-16-8-18)13(4-10)14(12)2-9/h9-14H,1-6H2

InChI-Schlüssel

DLTZIQGUEWGCCS-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2C1C3CC(C2C3)CN=C=O)CN=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.